![molecular formula C18H14FN5OS B2363518 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide CAS No. 1358802-48-8](/img/structure/B2363518.png)
2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H14FN5OS and its molecular weight is 367.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo [4,3-a]quinoxaline, which has been shown to intercalate DNA . This interaction with DNA is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription .
Biochemical Pathways
DNA replication and transcription . Disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’santicancer activity and its DNA intercalation ability suggest that it is able to reach its target site (i.e., the DNA within cells) effectively .
Result of Action
The compound’s interaction with DNA leads to disruption of DNA structure, which can interfere with DNA replication and transcription . This can result in cell death, particularly in rapidly dividing cells such as cancer cells . The compound has been shown to have potent anticancer activity against several cancer cell lines, including HepG2, HCT116, and MCF-7 .
生化学分析
Biochemical Properties
The compound 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide has been found to interact with DNA, specifically through intercalation . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA helix, which can disrupt the DNA’s normal functioning and lead to changes in gene expression .
Cellular Effects
In cellular studies, this compound has shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . The compound’s ability to intercalate DNA can disrupt the normal cell cycle, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting its structure and function . This can lead to changes in gene expression and ultimately cell death, particularly in cancer cells .
生物活性
The compound 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide represents a novel class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives , which have garnered attention for their potential biological activities, particularly in the fields of anticonvulsant , anticancer , and anti-VEGFR-2 activities. This article explores the synthesis, biological evaluation, and relevant case studies of this compound and its derivatives.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : The initial step involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the triazole structure.
- Substitution Reactions : Subsequent reactions involve substitution at various positions on the quinoxaline ring to introduce functional groups such as fluorophenyl and thioether moieties.
- Final Acetylation : The final product is obtained through acetylation of the amine group.
Anticonvulsant Activity
Research has shown that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit significant anticonvulsant properties. In a study evaluating several synthesized compounds including this compound, it was found that some derivatives demonstrated potent activity against metrazol-induced convulsions in animal models. For instance:
- Compounds showed varying degrees of effectiveness with some reaching an ED50 value indicating their potential as anticonvulsants .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines:
- MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines were used to assess anti-proliferative effects. The compound exhibited IC50 values indicating significant cytotoxicity.
- A specific derivative was noted for its ability to inhibit cell growth effectively at low concentrations (IC50 values ranging from 1.9 to 3.23 µg/mL), suggesting a promising lead for further development .
The biological activity of this compound is attributed to its ability to interact with biological macromolecules:
- Intercalation with DNA : Studies indicate that triazoloquinoxaline derivatives can intercalate into DNA strands, disrupting replication and transcription processes.
- Inhibition of Topoisomerases : Some derivatives have shown inhibitory effects on topoisomerase II enzymes which are crucial for DNA unwinding during replication .
Recent Studies
Recent research has focused on synthesizing new derivatives with enhanced biological activity:
- A study conducted in 2023 highlighted new [1,2,4]triazolo[4,3-a]quinoxaline derivatives that exhibited potent anti-VEGFR-2 activity. These compounds were specifically designed to target tumor angiogenesis by inhibiting vascular endothelial growth factor receptor signaling pathways .
Comparative Analysis
A comparative analysis of various triazoloquinoxaline compounds revealed that modifications at specific positions significantly influenced their biological activity:
Compound | Cell Line Tested | IC50 (µM) | Activity Type |
---|---|---|---|
Compound A | MCF-7 | 2.44 | Anticancer |
Compound B | HepG2 | 6.29 | Anticancer |
Compound C | Vero | >10 | Cytotoxicity |
科学的研究の応用
Synthesis and Characterization
The synthesis of 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazoloquinoxaline core followed by the introduction of the fluorophenyl acetamide moiety. Various characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Anticonvulsant Properties
Research has indicated that derivatives of triazoloquinoxaline exhibit significant anticonvulsant activity. In studies involving metrazol-induced convulsions in animal models, certain derivatives demonstrated efficacy comparable to standard anticonvulsants. Specifically, compounds derived from the triazoloquinoxaline scaffold have shown promise in reducing seizure frequency and severity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A series of related compounds were tested against various cancer cell lines, revealing that some derivatives possess potent cytotoxic effects. The mechanism is believed to involve DNA intercalation and inhibition of topoisomerase II activity. For instance, certain derivatives exhibited IC50 values as low as 2.44 μM against HepG2 liver cancer cells .
Antimicrobial Effects
In addition to its anticancer properties, the compound has shown antimicrobial activity against a range of pathogens. Similar triazole derivatives have been documented to exhibit significant inhibitory effects on bacterial and fungal strains, suggesting a potential role in treating infectious diseases .
Case Studies and Research Findings
A comprehensive review of literature reveals several significant findings:
特性
IUPAC Name |
N-(4-fluorophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS/c1-11-22-23-17-18(21-14-4-2-3-5-15(14)24(11)17)26-10-16(25)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSHAQRHNZHODS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。